Difenamizole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20170-20-1 |
|---|---|
Molecular Formula |
C20H22N4O |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(dimethylamino)-N-(2,5-diphenylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C20H22N4O/c1-15(23(2)3)20(25)21-19-14-18(16-10-6-4-7-11-16)22-24(19)17-12-8-5-9-13-17/h4-15H,1-3H3,(H,21,25) |
InChI Key |
PCXMKBOWWVXEDT-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |
Canonical SMILES |
CC(C(=O)NC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
20170-21-2 (unspecified hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Difenamizole; Difenamizole [INN]; Difenamizolum; BRN 0698538; Diphenamizole; Pasalin; UNII-24MR6YLL3W. |
Origin of Product |
United States |
Pharmacological Profiles of Difenamizole
Investigation of Analgesic Efficacy of Difenamizole
This compound has been investigated for its analgesic properties. Studies in mice have shown that oral administration of this compound leads to maximal anti-nociceptive activity within 30-60 minutes . The analgesic action of this compound may be linked to the dopaminergic system. Research suggests that this compound might depress the release of dopamine (B1211576) in the striatum, thereby potentially exerting an analgesic effect by reducing dopaminergic neuronal activity in this brain region and preventing dopamine binding to receptors . The analgesic effect of this compound was found to be antagonized by intracerebral injection of dopamine, but not by norepinephrine (B1679862) .
Studies comparing this compound with other analgesics like aminopyrine (B3395922) and morphine on behavior maintained by schedules of positive reinforcement in rats indicated that this compound's central action is similar to that of aminopyrine but differs from that of morphine nih.gov. Oral administration of this compound (200 and 400 mg/kg) produced a dose-related decrease in response under a fixed-ratio (FR)-10 schedule, similar to the effect of 400 mg/kg of aminopyrine nih.gov. Higher doses (100-400 mg/kg) of this compound and aminopyrine did not affect the response in an FR-30 schedule nih.gov.
Assessment of Anti-inflammatory Actions of this compound
This compound is categorized as a non-steroidal anti-inflammatory drug wikipedia.orgmedkoo.com. While the search results confirm its classification and mention its anti-inflammatory properties drugfuture.com, detailed research findings specifically on the assessment of its anti-inflammatory actions were not extensively provided in the search results. Pyrazole (B372694) derivatives, in general, are known for various biological activities, including anti-inflammatory properties, often involving the modulation of enzymatic activities like cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs ontosight.airesearchgate.net. Some pyrazole derivatives have shown selective inhibitory activity on the COX-2 enzyme researchgate.net. However, specific data tables or detailed research findings solely focused on the anti-inflammatory efficacy of this compound itself were not prominently featured in the provided search snippets.
Exploration of Other Potential Pharmacological Activities Attributed to this compound
Antipyretic Activity Investigations
This compound is also noted for potential antipyretic activity, a property shared with other pyrazolone (B3327878) derivatives like metamizole (B1201355) (dipyrone) nih.govthieme-connect.comefsm.onlinenih.gov. Metamizole is described as a potent fever reducer nih.govefsm.online. While this compound is related to metamizole and is mentioned as having antipyretic potential thieme-connect.com, specific detailed investigations or data tables focusing solely on the antipyretic activity of this compound were not found in the provided search results. Studies on metamizole's antipyretic effect in febrile children have shown comparable effectiveness to ibuprofen (B1674241) nih.gov.
Modulation of Immune Responses
The provided search results indicate that pyrazole-containing compounds, as a class, can exhibit immunomodulatory potential researchgate.netdntb.gov.uaresearchgate.netfrontiersin.org. Some pyrazole derivatives have been shown to modulate the expression and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), potentially mitigating inflammatory activity researchgate.net. For instance, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives demonstrated a decrease in IL-6 and TNF-α levels in studies researchgate.net. While the broader class of pyrazoles has demonstrated effects on immune responses, specific research detailing the direct modulation of immune responses by this compound itself was not found in the provided search snippets. Immunomodulation can involve influencing various components and stages of the immune system frontiersin.org.
Mechanistic Elucidations of Difenamizole Action at Molecular and Cellular Levels
Investigation of Enzyme Modulation by Difenamizole
The modulation of enzyme activity is a significant aspect of this compound's mechanism of action. Research has specifically examined its effects on enzymes involved in inflammation and neurotransmitter metabolism.
Studies on Cyclooxygenase (COX) Enzyme Inhibition Profiles
Pyrazole (B372694) derivatives, the class of compounds to which this compound belongs, are known for various biological activities, including anti-inflammatory properties. ontosight.ai The mechanism of action for such compounds often involves the modulation of enzymatic activities. ontosight.ai Some pyrazole derivatives have been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins (B1171923) and are targets for anti-inflammatory drugs. ontosight.ai While the provided search results indicate that pyrazole derivatives can inhibit COX enzymes, specific detailed studies on this compound's direct COX inhibition profile were not extensively documented in the immediate results. However, its classification as an NSAID suggests a potential interaction with the COX pathway, as NSAIDs typically exert their effects by inhibiting these enzymes. patsnap.com
Analysis of Monoamine Oxidase (MAO) Activity Modulation
This compound has been shown to possess monoaminergic properties, including the inhibition of monoamine oxidase (MAO). wikipedia.orgmedkoo.comtargetmol.com Studies have indicated that this compound at a concentration of 10-4 M inhibited MAO activity to some extent. nih.gov This inhibition of MAO can lead to an increase in the levels of monoamines, such as dopamine (B1211576), in the brain. wikipedia.orgmedkoo.comtargetmol.com Research has demonstrated that this compound significantly enhanced the dopamine accumulating activity of pargyline (B1678468), a known MAO inhibitor, in the striatum. nih.gov
Effects on Catechol-O-Methyltransferase (COMT) Activity
Research has also investigated the effects of this compound on catechol-O-methyltransferase (COMT) activity. COMT is another enzyme involved in the metabolism of catecholamines like dopamine, norepinephrine (B1679862), and epinephrine. genomind.com Studies have reported that this compound showed no activity on COMT at concentrations ranging from 10-6 to 10-4 M. nih.gov This suggests that this compound's effects on monoamine levels are primarily mediated through MAO inhibition rather than COMT modulation.
Receptor Interaction and Binding Dynamics of this compound
Beyond enzyme modulation, the interaction of this compound with neurotransmitter receptors, particularly dopamine receptors, has been a subject of investigation to understand its pharmacological effects.
Dopamine Receptor Binding Studies
This compound has been shown to have effects related to the dopaminergic system. Studies have investigated the binding of this compound to dopamine receptors. Research using 3H-DA (3H-dopamine) binding to synaptic membranes in the striatum showed that this compound inhibited the binding of 3H-DA by 25% at a concentration of 10-4 M. nih.gov This indicates that this compound can interact with dopamine binding sites on synaptic membranes. The analgesic action of this compound may be related to the dopaminergic system, potentially by preventing the binding of dopamine with its receptors.
Potential Interactions with Other Neurotransmitter Receptors
While the primary focus of receptor studies on this compound appears to be on dopamine receptors, some pyrazole derivatives have been shown to interact with other neurotransmitter receptors, such as serotonin (B10506) receptors (e.g., 5-HT1A, 5-HT2C) and adrenergic receptors (e.g., β1-ARs). mdpi.com However, specific detailed information on this compound's direct binding or interaction dynamics with a broad range of other neurotransmitter receptors was not prominently featured in the provided search results. The monoaminergic properties of this compound suggest potential interactions within the monoamine systems, which involve dopamine, norepinephrine, and serotonin. wikipedia.orgmedkoo.comtargetmol.comcellsignal.com
Here is a summary of some research findings on this compound's enzyme modulation and receptor interactions:
| Target | Type of Interaction | Concentration/Observation | Source |
| Monoamine Oxidase (MAO) | Inhibition | Inhibited to some extent at 10-4 M | nih.gov |
| Catechol-O-Methyltransferase (COMT) | No activity | No activity at 10-6 - 10-4 M | nih.gov |
| Dopamine Binding (Striatal Synaptic Membrane) | Inhibition | Inhibited 3H-DA binding by 25% at 10-4 M | nih.gov |
Influence of this compound on Neurotransmitter Systems
This compound, a pyrazolone (B3327878) derivative, has been shown to possess monoaminergic properties, indicating its interaction with neurotransmitter systems, particularly those involving monoamines. These properties include effects on monoamine oxidase activity and the modulation of dopamine levels and dynamics in the brain targetmol.comwikipedia.orgmedkoo.com. Research suggests that this compound's influence on these systems may contribute to its pharmacological effects nih.gov.
Regulation of Dopamine Biosynthesis Pathways
Studies investigating the action mechanism of this compound have explored its effects on dopamine biosynthesis. While this compound did not show activity on catechol-O-methyltransferase (COMT) at tested concentrations, it was found to enhance the dopamine accumulating activity of pargyline in the striatum nih.gov. Pargyline is a monoamine oxidase inhibitor (MAOI). This suggests that this compound may indirectly influence dopamine levels by interacting with monoamine metabolism, although a direct impact on the primary enzymes involved in dopamine synthesis, such as tyrosine hydroxylase (TH), is not explicitly detailed in the provided search results regarding this compound creativebiomart.net.
Modulation of Catecholamine Content and Metabolism
This compound has been reported to affect the content of catecholamines and their metabolites in the mouse brain medkoo.com. Catecholamines, including dopamine, norepinephrine, and epinephrine, are subject to metabolic breakdown primarily by the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) researchgate.net. This compound has been identified as an inhibitor of monoamine oxidase to some extent at a concentration of 10-4 M targetmol.comnih.gov. This inhibition of MAO could lead to altered levels of catecholamines and their metabolites by reducing their enzymatic degradation researchgate.net.
Effects on Neurotransmitter Release Mechanisms
Research indicates that this compound can influence neurotransmitter release. Specifically, studies have shown that this compound inhibits the release of dopamine induced by high concentrations of K+ in striatal slices at concentrations ranging from 10-4 M to 5x10-4 M targetmol.comnih.gov. This inhibitory effect on dopamine release suggests that this compound may modulate the exocytotic process by which neurotransmitters are released from presynaptic terminals psu.edu. The mechanism underlying this inhibition may involve interference with the calcium influx that typically triggers neurotransmitter release derangedphysiology.comtheopenscholar.com.
Impact on Neurotransmitter Reuptake Processes
This compound has been shown to impact the reuptake of neurotransmitters, particularly dopamine. It has been reported to inhibit dopamine reuptake targetmol.comwikipedia.orgmedkoo.comtargetmol.commedkoo.com. Studies using synaptosomes from discrete brain areas have demonstrated that this compound inhibits dopamine uptake by 50% at a concentration of 10-4 M nih.gov. While this inhibitory activity was described as somewhat weaker than that of imipramine (B1671792) or cocaine on the striatum, it indicates a clear effect on the dopamine transporter (DAT), the protein responsible for the reuptake of dopamine into the presynaptic neuron nih.govwikipedia.orgnih.gov. Inhibition of reuptake leads to an increased concentration of the neurotransmitter in the synaptic cleft, prolonging its action on postsynaptic receptors numberanalytics.comnih.gov.
Summary of this compound's Effects on Dopaminergic System Parameters
| Parameter | Effect of this compound (Concentration) | Research Finding | Source |
| Monoamine Oxidase (MAO) Activity | Inhibition (10-4 M) | Inhibited MAO activity to some extent. | nih.gov |
| Pargyline-induced DA Accumulation | Enhanced | Significantly enhanced DA accumulating activity of pargyline in the striatum. | nih.gov |
| K+-induced DA Release | Inhibition (10-4 - 5x10-4 M) | Inhibited DA release from striatal slices. | nih.gov |
| Dopamine (DA) Uptake | Inhibition (50% at 10-4 M) | Inhibited DA uptake by synaptosome in the striatum, weaker than imipramine/cocaine. | nih.gov |
Note: Data compiled from cited research findings.
Neuropharmacological Investigations of Difenamizole S Central Effects
Dopaminergic System Modulation by Difenamizole
This compound has been shown to interact with the dopaminergic system through several mechanisms, affecting dopamine (B1211576) levels, release, and reuptake. targetmol.comwikipedia.org These interactions suggest a role for the dopaminergic system in mediating some of this compound's central effects.
Studies on Striatal Dopamine Levels and Accumulation
Investigations have examined the effect of this compound on dopamine levels in the striatum, a brain region critical for motor control and reward pathways, heavily innervated by dopaminergic neurons. plos.orgntu.edu.sg Research indicates that this compound can influence the accumulation of dopamine. Specifically, studies have shown that this compound significantly enhances the dopamine accumulating activity of pargyline (B1678468) in the striatum. targetmol.comnih.gov
Effects on Potassium-Induced Dopamine Release from Brain Slices
The release of dopamine from nerve terminals can be stimulated by depolarization, often induced experimentally by elevated potassium concentrations in brain slice preparations. nih.govplos.org Studies investigating the effects of this compound on potassium-induced dopamine release from striatal slices have demonstrated an inhibitory effect. targetmol.comnih.gov At concentrations ranging from 10⁻⁴ M to 5x10⁻⁴ M, this compound was found to inhibit dopamine release stimulated by high potassium concentrations. nih.gov
Inhibition of Dopamine Uptake in Synaptosomes
Dopamine uptake into presynaptic terminals is a primary mechanism for terminating dopaminergic signaling in the synaptic cleft, mediated by the dopamine transporter (DAT). plos.orgntu.edu.sg Research utilizing synaptosomes, isolated nerve terminals, has shown that this compound can inhibit dopamine uptake. This compound demonstrated an inhibitory effect on dopamine uptake with an IC₅₀ value of 10⁻⁴ M. nih.gov While effective, this inhibitory activity was reported to be somewhat weaker compared to known dopamine uptake inhibitors like imipramine (B1671792) or cocaine in the striatum. nih.gov
Here is a summary of this compound's effects on dopaminergic modulation:
| Mechanism | Effect on Dopaminergic System | Concentration/Notes | Source |
| Striatal Dopamine Accumulation | Enhancement of pargyline-induced accumulation | Not specified | targetmol.comnih.gov |
| Potassium-Induced Dopamine Release | Inhibition | 10⁻⁴ M - 5x10⁻⁴ M | targetmol.comnih.gov |
| Dopamine Uptake in Synaptosomes | Inhibition | IC₅₀ = 10⁻⁴ M; Weaker than imipramine or cocaine | targetmol.comnih.gov |
Behavioral Pharmacological Studies of this compound
Behavioral studies have been conducted to understand the in vivo effects of this compound and their potential relationship to its neurochemical properties. These studies often involve animal models designed to assess various aspects of behavior influenced by monoaminergic systems.
Analysis of Effects on Conditioned Avoidance Responses
Conditioned avoidance response paradigms are commonly used to assess the effects of drugs on learning, memory, and motivated behavior, often involving dopaminergic pathways. researchgate.netnih.gov Studies have investigated the impact of this compound on conditioned avoidance responses in rats. This compound (100–400 mg/kg, p.o.) was found to significantly increase the number of avoidance failures and prolong response latency times in a two-compartment shuttle-box system. researchgate.net The effect of this compound on conditioned avoidance performance was noted to be similar to that produced by chlorpromazine. researchgate.net
Investigation of Impacts on Morphine-Induced Behavioral Phenomena
Morphine, an opioid analgesic, exerts many of its effects through interactions with the dopaminergic system, particularly in reward and motor pathways. frontiersin.org Investigations have explored how this compound influences behavioral phenomena induced by morphine, such as the Straub tail reaction. The Straub tail reaction is a characteristic opioid-induced behavior in rodents. Studies have demonstrated an inhibitory effect of this compound on the morphine-induced Straub tail reaction. nih.govmedkoo.comamanote.com This inhibitory effect suggests a potential interaction between this compound and the mechanisms underlying opioid-induced behaviors, possibly involving monoaminergic systems.
Research on Schedule-Maintained Behavior
Studies have investigated the effects of this compound on behavior maintained by schedules of positive reinforcement in male albino rats. These investigations utilized fixed-ratio (FR) 10, FR 30, and differential reinforcement of low rates of responding (DRL) schedules to assess how this compound influences operant behavior under different reinforcement contingencies wikipedia.org.
In the FR 10 schedule, where a food pellet was delivered after every 10 lever presses, this compound administered orally at doses of 200 and 400 mg/kg produced a dose-related decrease in the response rate wikipedia.org. This reduction in responding under the FR-10 schedule was observed to be similar to the effect of oral administration of 400 mg/kg of aminopyrine (B3395922) wikipedia.org.
Under the FR 30 schedule, requiring 30 lever presses per food pellet, this compound did not significantly affect the response rate across a dose range of 100 to 400 mg/kg orally wikipedia.org. Similarly, aminopyrine at doses between 200 and 400 mg/kg also did not impact responding under the FR-30 schedule wikipedia.org.
These findings suggest that the central action of this compound on schedule-maintained behavior shares similarities with that of aminopyrine but differs from that of morphine wikipedia.org.
Effects of this compound on Schedule-Maintained Behavior in Rats
| Reinforcement Schedule | Oral Dose (mg/kg) | Effect on Response Rate | Effect on Mean Interresponse Time (DRL) | Effect on Food Reinforcement (DRL) | Comparison to Aminopyrine | Comparison to Morphine |
| FR 10 | 200, 400 | Dose-related decrease | Not applicable | Not applicable | Similar decrease at 400 mg/kg wikipedia.org | Different |
| FR 30 | 100-400 | Not significantly affected | Not applicable | Not applicable | Similar lack of effect wikipedia.org | Different |
| DRL | Most doses | Not significantly altered | Not significantly altered | Significantly decreased wikipedia.org | Similar decrease in reinforcement wikipedia.org | Different (Morphine increased response/shortened ITI) wikipedia.org |
Assessment of Central Nervous System Excitability and Depression
Research into the central nervous system effects of this compound includes neurochemical investigations aimed at clarifying its mechanism of action, particularly in relation to its analgesic properties uni.lunih.gov. These studies have provided insights into how this compound might influence CNS excitability and potentially induce depression of certain neuronal activities through its interactions with monoaminergic systems nih.govgithub.com.
This compound has been shown to possess monoaminergic properties github.com. Investigations have revealed that this compound can inhibit monoamine oxidase (MAO) activity to some extent at a concentration of 10-4 M, although it showed no activity on catechol-O-methyltransferase (COMT) at concentrations ranging from 10-6 to 10-4 M uni.lu. Furthermore, this compound significantly enhanced the dopamine (DA) accumulating activity of pargyline in the striatum uni.lu.
Studies on dopamine binding and uptake have also been conducted. This compound inhibited the binding of 3H-DA to the synaptic membrane in the striatum by 25% at a concentration of 10-4 M uni.lu. It also inhibited dopamine uptake by 50% at 10-4 M, although this activity was noted as somewhat weaker than that of imipramine or cocaine in the striatum uni.lu.
Crucially, this compound has been found to inhibit the release of dopamine induced by high K+ concentration in striatal slices at concentrations of 10-4 to 5x10-4 M uni.lu. It is suggested that this compound may depress the release of catecholamines from monoaminergic neurons nih.gov. The analgesic action of this compound may be related to the dopaminergic system, with the compound potentially depressing dopamine release in the striatum and preventing dopamine binding with receptors nih.gov. These actions on dopamine release and receptor binding could contribute to alterations in central nervous system activity, potentially influencing states of excitability or depression by modulating dopaminergic neurotransmission nih.gov.
Toxicological Assessment of Difenamizole in Research Settings
Preclinical Toxicity Studies and Safety Profiling
Preclinical toxicity studies are designed to evaluate the potential for harm a substance might cause before any human exposure. For Difenamizole, early research included assessments of acute toxicity in animal models. Studies conducted in mice, for instance, have provided data on the lethality of this compound via various routes of administration.
Acute toxicity data reported in older literature indicates varying levels of toxicity depending on how the compound is administered. drugfuture.com
| Administration Route | LD50 in Mice (mg/kg) | Reference |
| Intravenous (i.v.) | 103 | Hayashi drugfuture.com |
| Intraperitoneal (i.p.) | 186 | Hayashi drugfuture.com |
| Subcutaneous (s.c.) | 525 | Hayashi drugfuture.com |
| Oral | 560 | Hayashi drugfuture.com |
These findings suggest that this compound exhibits moderate toxicity when administered intraperitoneally and via ingestion routes in research settings. lookchem.comchemicalbook.com However, comprehensive details regarding other standard preclinical toxicity endpoints, such as subchronic or chronic toxicity, genotoxicity, mutagenicity, or reproductive toxicity studies specifically on this compound, are not extensively documented in the readily available public literature. ontosight.ai The safety and toxicity profiles of this compound are noted as not being extensively documented in publicly available sources, suggesting that further research would be necessary for a full characterization. ontosight.ai
Evaluation of Potential Organ-Specific Toxicities
Evaluation of potential organ-specific toxicities is a key component of toxicological assessment in research. This involves examining the effects of a compound on different organ systems in experimental models. While some pyrazole (B372694) derivatives have been investigated for their effects on various biological targets and potential toxicities, specific detailed findings on organ-specific toxicity evaluations for this compound in research settings are not widely reported in the provided public domain information. Research into novel pyrazole derivatives sometimes includes assessment of renal and gastric toxicity, but these studies pertain to compounds other than this compound. researchgate.net The limited public documentation on this compound's toxicity profile means that detailed research findings on its specific impact on organs such as the liver, kidneys, cardiovascular system, or other systems in preclinical models are not readily accessible in the reviewed literature.
Preclinical Methodologies and Models in Difenamizole Research
In Vitro Experimental Models
In vitro studies provide controlled environments to investigate the direct effects of Difenamizole on biological targets such as enzymes, receptors, and cells kahaku.go.jpbioagilytix.com.
Enzyme Activity Assays (e.g., MAO, COX)
Enzyme activity assays are used to determine if a compound can inhibit or activate specific enzymes, which can provide insights into its potential therapeutic mechanisms. This compound has been investigated for its effects on monoamine metabolizing enzymes, including monoamine oxidase (MAO) nih.gov. Research indicates that this compound, at a concentration of 10-4 M, demonstrated some degree of inhibition on MAO activity nih.gov. However, it did not show activity on catechol-O-methyltransferase (COMT) at concentrations ranging from 10-6 to 10-4 M nih.gov.
Enzyme Inhibition Data for this compound
| Enzyme | Concentration (M) | Inhibition |
| MAO | 10-4 | Some |
| COMT | 10-6 - 10-4 | No |
While the provided search results specifically mention MAO and COMT in the context of this compound, NSAIDs are commonly known to target cyclooxygenase (COX) enzymes (COX-1 and COX-2) to exert their anti-inflammatory and analgesic effects frontiersin.orgmdpi.com. However, specific data on this compound's activity in COX enzyme assays were not found within the provided search results.
Receptor Binding and Ligand Displacement Assays
Receptor binding assays are employed to assess the affinity of a compound for specific biological receptors, which can indicate potential pharmacological targets merckmillipore.com. Ligand displacement assays are a common type of receptor binding assay where the ability of a test compound to displace a known radiolabeled ligand from the receptor is measured merckmillipore.com. Studies on this compound have explored its interaction with dopamine (B1211576) receptors nih.gov. This compound was found to inhibit the binding of 3H-DA (radiolabeled dopamine) to synaptic membranes by 25% at a concentration of 10-4 M in the striatum nih.gov. This suggests a potential interaction with dopaminergic systems nih.gov.
Receptor Binding Data for this compound
| Receptor Target | Ligand Used | Concentration (M) | Inhibition of Binding | Tissue/Source |
| Dopamine Receptor | 3H-DA | 10-4 | 25% | Striatal membrane (mice) nih.gov |
Cell-Based Assays for Pharmacological Activity
Cell-based assays utilize live cells to evaluate the biological effects of a compound in a more complex environment than enzyme or receptor binding assays bioagilytix.comaccelevirdx.com. These assays can provide insights into a compound's mechanism of action, efficacy, and potential toxicity at the cellular level bioagilytix.comaccelevirdx.com. While the search results indicate that cell-based assays are widely used in drug development to study various cellular responses like proliferation, cytotoxicity, and signaling pathways, specific details regarding the application of cell-based assays solely focused on this compound's pharmacological activity were not extensively detailed in the provided snippets bioagilytix.comaccelevirdx.commdpi-res.com. However, the broader context of preclinical research suggests that such assays could be relevant for investigating this compound's effects on cellular processes related to pain and inflammation bioagilytix.com.
In Vivo Animal Models for Efficacy and Safety
In vivo animal models are essential for evaluating the efficacy and safety of a compound in a living organism, providing a more comprehensive understanding of its pharmacological profile kahaku.go.jpacs.org. Various animal models are used to study analgesic and anti-inflammatory activities mdpi.comnih.gov.
Models for Analgesic Activity Assessment (e.g., Writhing Test, Heat-Induced Reflexes)
Analgesic activity, the ability of a compound to relieve pain, is commonly assessed using animal models that induce pain through chemical, thermal, or mechanical stimuli nih.govsemanticscholar.org. The writhing test, often induced by acetic acid, is a widely used model for evaluating peripheral analgesic activity, characterized by abdominal constrictions caused by the irritant semanticscholar.orgciencialatina.orgresearchgate.net. Heat-induced reflex tests, such as the hot plate or tail flick tests, are used to assess centrally mediated analgesic effects by measuring the latency of an animal's response to thermal pain nih.govsemanticscholar.orgciencialatina.org.
Research on this compound has utilized animal models to assess its analgesic properties . Mice administered this compound orally showed maximal anti-nociceptive activity between 30 and 60 minutes after administration . The analgesic action of this compound was reported to be antagonized by the intracerebral injection of dopamine, suggesting a potential interaction with the dopaminergic system in mediating its pain-relieving effects . This aligns with the in vitro findings regarding dopamine receptor binding nih.gov.
Models for Anti-inflammatory Activity (e.g., Carrageenan-Induced Edema)
Anti-inflammatory activity is frequently evaluated using animal models where inflammation is experimentally induced mdpi.comnih.gov. The carrageenan-induced paw edema model is a standard method for assessing acute inflammation frontiersin.orgmdpi.comnih.govresearchgate.net. In this model, injecting carrageenan into the paw of an animal (commonly rats or mice) causes localized edema (swelling) due to the release of inflammatory mediators frontiersin.orgmdpi.comnih.gov. The reduction in paw swelling after administration of a test compound is used to quantify its anti-inflammatory effect mdpi.comnih.gov.
This compound is classified as an anti-inflammatory drug . While the search results highlight the importance and common use of the carrageenan-induced paw edema model for evaluating anti-inflammatory compounds, specific detailed data on this compound's effects in this particular model were not present in the provided snippets frontiersin.orgmdpi.complos.orgnih.govresearchgate.net. However, its classification as an NSAID and anti-inflammatory agent implies that such studies would be relevant in its preclinical evaluation.
Behavioral Models for Central Nervous System Effects
Preclinical research into this compound has utilized behavioral models to assess its effects on the central nervous system, particularly in the context of its reported analgesic and potential monoaminergic properties. Studies have explored the compound's influence on behavior mediated by neurotransmitter systems.
Early neurochemical studies investigating this compound, sometimes referred to by its developmental code name AP-14 or chemical description 1,3-diphenyl-5-(2-dimethylaminopropionamide)-pyrazole, have examined its impact on catecholamine levels and metabolites in the mouse brain. wikipedia.org These investigations aimed to correlate observed behavioral changes with alterations in brain neurochemistry. This compound has been shown to possess monoaminergic properties, including the inhibition of monoamine oxidase, the augmentation of pargyline-induced elevation of striatal dopamine levels, the inhibition of K+-induced striatal dopamine release, and the inhibition of dopamine reuptake. wikipedia.org
Behavioral assessments have included evaluating the effects of this compound on conditioned responses in animal models. One study specifically investigated the effects of this compound on a conditioned avoidance response researchgate.net. Such models are employed to understand how a compound might influence learning, memory, and the ability to avoid aversive stimuli, providing insights into its potential impact on cognitive and emotional processes. While detailed data from these specific behavioral studies were not extensively available in the provided snippets, the mention of conditioned avoidance response studies indicates an exploration of this compound's influence on complex behaviors potentially mediated by its monoaminergic activity.
The investigation of pyrazole (B372694) derivatives, the class to which this compound belongs, often involves a range of behavioral models to assess various CNS activities, including analgesic, anti-inflammatory, anticonvulsant, and antidepressant effects researchgate.netresearchgate.netfrontiersin.orgresearchgate.netresearchgate.net. While this compound is primarily known for its analgesic properties, its identified monoaminergic activity suggests the relevance of behavioral models sensitive to changes in monoamine neurotransmission.
Pharmacokinetic and Pharmacodynamic Modeling in Animal Species
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential components of preclinical research, providing insights into how a compound is absorbed, distributed, metabolized, and excreted (PK), and how it interacts with its biological targets to produce effects (PD) over time in living organisms. For this compound and other pyrazole derivatives, these studies in animal species help to characterize their in vivo behavior.
Studies on pyrazole derivatives, including those with analgesic properties like this compound, often involve evaluating their pharmacokinetic profiles in various animal species, such as rats and mice mdpi.comacs.org. These studies typically aim to determine parameters such as bioavailability, plasma concentration-time profiles, half-life, clearance, and volume of distribution. The unique physicochemical properties of the pyrazole core are suggested to potentially contribute to favorable pharmacokinetic profiles compared to compounds with similar heterocyclic rings nih.govresearchgate.net.
Pharmacodynamic modeling in animal species complements PK studies by relating the concentration of the compound at the site of action to the observed pharmacological effect. For this compound, given its analgesic and monoaminergic properties, PD modeling would involve correlating its concentrations in relevant tissues (such as the brain) or plasma with measured responses in behavioral or neurochemical assays. Although explicit PD modeling data for this compound in animals was not detailed in the search results, the reported neurochemical effects and behavioral observations provide the basis for such analyses.
Predictive tools and in silico methods are also increasingly used in preclinical research to estimate pharmacokinetic and toxicological properties of compounds, including pyrazole derivatives, before extensive in vivo studies are conducted scribd.com. These methods can help guide the design of animal studies and predict potential metabolic pathways and clearance mechanisms.
Structure Activity Relationship Sar Studies of Difenamizole and Its Analogues
Modifications of the Pyrazole (B372694) Core and Associated Activity Changes
The pyrazole ring is a fundamental heterocyclic scaffold in medicinal chemistry, and modifications to this core structure are known to significantly influence the biological activity of pyrazole-containing compounds researchgate.netmdpi.commdpi.comderpharmachemica.com. In the context of Difenamizole, which features phenyl substituents at the N1 and C3 positions and a propionamido group at C5, alterations to the pyrazole ring itself could involve:
Substitution at C4: The C4 position of the pyrazole ring in this compound is unsubstituted. Introducing various functional groups at this position could impact the electronic distribution, steric profile, and lipophilicity of the molecule, potentially affecting its interaction with biological targets. Studies on other pyrazole derivatives have shown that substituents at C4 can be critical for activity, influencing interactions such as hydrogen bonding or hydrophobic contacts within a binding site mdpi.com.
Substitution at C5: The C5 position of this compound is substituted with the 2-dimethylaminopropionamido group. Modifications or replacements of this attachment point on the pyrazole core would fundamentally alter the molecule's structure and are expected to have a profound impact on activity mdpi.comnih.gov.
General SAR principles from other pyrazole studies indicate that the position and nature of substituents on the pyrazole core are crucial for defining the biological profile. For instance, studies on pyrazole derivatives as anti-tubercular agents have highlighted the importance of specific substituents on the pyrazole ring for optimal activity ncats.io. Similarly, SAR studies on pyrazoles with anti-inflammatory properties often emphasize the role of substituents on the core in modulating COX-1/COX-2 selectivity sciencescholar.us. While direct data for this compound analogues with pyrazole core modifications are limited in the provided sources, these general principles suggest that any changes to the pyrazole core of this compound would likely lead to significant changes in its analgesic and anti-inflammatory properties.
Role of Substituents on Phenyl and Propionamido Groups in Biological Activity
This compound possesses two phenyl rings attached to the pyrazole core and a 2-dimethylaminopropionamido group at the C5 position nih.govmdpi.comnih.gov. The nature and position of substituents on these peripheral groups are expected to play a significant role in the molecule's biological activity through various mechanisms, including:
Steric Effects: The size and bulk of substituents on the phenyl rings and the propionamido group can affect the molecule's conformation and its ability to fit into the binding site of its biological target. Steric clashes or favorable interactions with surrounding amino acid residues can significantly impact binding affinity and efficacy mdpi.com.
Hydrogen Bonding and Other Interactions: Functional groups on the phenyl rings or the propionamido group can participate in hydrogen bonding, ionic interactions, or van der Waals forces with the biological target, contributing to binding stability and potency.
Computational Approaches in this compound SAR Analysis (e.g., Molecular Docking, QSAR)
Computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis are valuable tools in modern drug discovery and SAR studies. These techniques can provide insights into how structural features of a molecule relate to its biological activity and how it might interact with potential targets researchgate.netsciencescholar.usacs.orgnih.govontosight.aimdpi.comncats.io.
Molecular Docking: This technique predicts the preferred orientation (binding pose) of a ligand (like this compound or its analogues) within the binding site of a target protein. By analyzing the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) and the calculated binding energy, researchers can understand the key structural features responsible for binding affinity and rationalize the observed activity of different analogues sciencescholar.usnih.govontosight.aimdpi.com. While specific molecular docking studies for this compound targeting its analgesic/NSAID mechanism were not detailed in the search results, docking has been widely applied to other pyrazole derivatives to understand their interactions with targets like COX enzymes or cancer-related proteins sciencescholar.usnih.govontosight.ai. Applying molecular docking to this compound analogues could help identify how modifications to the pyrazole core, phenyl rings, or propionamido group affect their ability to bind to relevant targets.
QSAR: QSAR methods aim to build mathematical models that correlate structural or physicochemical properties of a series of compounds with their biological activity researchgate.netontosight.aincats.io. By analyzing a set of this compound analogues with varying structures and measured activities, QSAR models could identify which molecular descriptors (e.g., lipophilicity, electronic parameters, steric descriptors) are most important for activity. This information can then be used to guide the design of new, potentially more potent analogues researchgate.netontosight.aincats.io. While specific QSAR studies on this compound analogues were not prominent in the search results, QSAR has been successfully applied to various other series of pyrazole derivatives to predict and optimize their activity against different targets researchgate.netontosight.aincats.io.
The application of these computational approaches to this compound and its potential analogues could provide valuable insights into the structural requirements for its analgesic and anti-inflammatory activity, complementing experimental SAR studies.
Comparative SAR with Other Pyrazole-Containing Pharmacophores
The pyrazole core is a versatile scaffold found in a diverse range of pharmaceuticals with varying biological activities, including anti-inflammatory, analgesic, anticancer, antidepressant, and more sciencescholar.usacs.orgnih.govdntb.gov.uanih.govmdpi.comdovepress.comuj.edu.plmdpi.comderpharmachemica.comncats.io. Comparing the structure of this compound with other pyrazole-containing drugs provides insights into how specific substitution patterns on the pyrazole core lead to different pharmacological profiles.
This compound is known for its analgesic properties and is related to the pyrazolone (B3327878) group of NSAIDs researchgate.netresearchgate.netnih.gov. Other well-known pyrazole-containing drugs include:
Celecoxib: A selective COX-2 inhibitor used as an anti-inflammatory sciencescholar.usacs.orgnih.govdntb.gov.uanih.govmdpi.commdpi.comderpharmachemica.comncats.io. Celecoxib has a diaryl-substituted pyrazole ring with a sulfonamide group. The specific arrangement and nature of these substituents confer its selectivity for COX-2 over COX-1 sciencescholar.us.
Rimonabant: An antagonist of the cannabinoid receptor 1 (CB1), previously used as an anti-obesity drug acs.orgnih.govdntb.gov.uanih.govmdpi.commdpi.comderpharmachemica.comncats.io. Rimonabant also contains a pyrazole core with different substituents compared to this compound and Celecoxib, highlighting how altering the groups attached to the pyrazole ring can lead to targeting entirely different biological pathways.
Sildenafil: A vasodilator used for erectile dysfunction, containing a pyrazolopyrimidine core nih.govresearchgate.netmdpi.com. This fused ring system, incorporating a pyrazole, demonstrates another way the pyrazole scaffold can be modified to achieve distinct pharmacological effects.
The key difference in SAR between this compound and these other pyrazole drugs lies in the specific chemical groups attached to the pyrazole core and their arrangement. In this compound, the combination of the two phenyl rings at the 1 and 3 positions and the 2-dimethylaminopropionamido group at the 5 position is crucial for its analgesic and NSAID activity, likely by interacting with targets involved in pain and inflammation pathways, potentially including monoaminergic systems as suggested by some research researchgate.netresearchgate.net. In contrast, the distinct substitution patterns in Celecoxib, Rimonabant, and Sildenafil lead to their specific interactions with COX-2, CB1 receptors, and phosphodiesterase-5, respectively. This comparative analysis underscores the significant impact of peripheral substitution on the pharmacological profile of pyrazole-containing compounds.
Synthetic Strategies for Difenamizole and Pyrazole Derivatives
Historical Synthetic Pathways for Difenamizole
Early synthetic routes for this compound and related pyrazolones often involved the reaction of 1,3-dicarbonyl compounds with hydrazines. mdpi.comjetir.org This approach, pioneered by Knorr in 1883, is a fundamental method for constructing the pyrazole (B372694) ring. mdpi.comjetir.orgresearchgate.net The reaction between a 1,3-diketone and a hydrazine (B178648) derivative typically leads to the formation of pyrazoles through a cyclocondensation process. researchgate.netmdpi.comjetir.org
One historical reference to the preparation of this compound points to a Japanese patent from 1968 by Kameyama and Niwa. drugfuture.com Another early reference from 1970 discusses the physicochemical properties and stability, implying established synthetic methods existed by then. drugfuture.com While the specific detailed historical pathway for this compound's initial synthesis isn't extensively detailed in readily available public summaries beyond patent mentions, the general methods for pyrazole synthesis from 1,3-dicarbonyl compounds and hydrazines are well-documented historical approaches that would likely underpin the early synthesis of substituted pyrazoles like this compound. mdpi.comjetir.org
Novel Approaches and Green Chemistry Principles in Pyrazole Synthesis
In recent years, there has been a significant focus on developing novel and environmentally friendly methods for synthesizing pyrazole derivatives, aligning with the principles of green chemistry. These approaches aim to reduce or eliminate the use of hazardous substances, minimize waste, and improve energy efficiency. jetir.orgmdpi.comthieme-connect.comrsc.org
One area of development involves the use of green catalysts and solvents. For instance, studies have explored the use of ammonium (B1175870) chloride as a green catalyst in ethanol (B145695) for the Knorr pyrazole synthesis, demonstrating a more sustainable approach compared to traditional methods using harsher acids and organic solvents. jetir.org Nano-catalysts, such as nano-ZnO, have also been reported as efficient and eco-friendly alternatives for the synthesis of pyrazole derivatives under aqueous media at ambient temperature. researchgate.netpharmacophorejournal.com
Microwave-assisted synthesis under solvent-free conditions represents another green chemistry approach applied to pyrazole synthesis. mdpi.comrsc.orgnih.gov This method can significantly reduce reaction times and improve yields. mdpi.comrsc.orgnih.gov
Catalytic methods, including those employing transition metals like ruthenium and iron, have emerged for the regioselective synthesis of substituted pyrazoles from various starting materials, such as 1,3-diols and hydrazines, or from diarylhydrazones and vicinal diols. acs.orgorganic-chemistry.org Photocatalysis, utilizing light to activate catalysts like titanium dioxide or organic dyes, has also been applied to the synthesis of pyrazole derivatives. researchgate.net
Multicomponent reactions (MCRs) offer an efficient strategy for synthesizing pyrazoles in a single step from three or more starting materials, minimizing the need for isolation and purification of intermediates. researchgate.netmdpi.com
Data on yields and reaction conditions for some green synthesis methods are available in the literature. For example, the synthesis of 3,5-dimethyl pyrazole using ammonium chloride as a green catalyst in ethanol has been reported. jetir.org
Synthesis of this compound Analogs for Pharmacological Screening
The pyrazole core is a privileged scaffold in medicinal chemistry, and the synthesis of this compound analogs and other substituted pyrazoles is crucial for exploring their potential biological activities through pharmacological screening. researchgate.netnih.goveurekaselect.comnih.govfrontiersin.orgresearchgate.net Modifications to the pyrazole ring and its substituents can lead to compounds with altered pharmacokinetic and pharmacodynamic properties. nih.gov
Synthetic strategies for preparing pyrazole analogs for screening often involve variations of the general pyrazole synthesis methods, utilizing different substituted hydrazines, 1,3-dicarbonyl compounds, or other suitable precursors. mdpi.com For example, the reaction of substituted phenyl hydrazines with 1,3-diketones or ketoesters can yield 1,3,5-substituted pyrazole derivatives. mdpi.comresearchgate.net
Researchers have synthesized series of pyrazole derivatives with various substituents to evaluate their biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netmdpi.comnih.govresearchgate.netchemmethod.commdpi.comresearchgate.net These studies often involve the synthesis of a library of compounds with systematic variations in their structure to establish structure-activity relationships (SAR). eurekaselect.com
Examples of synthetic approaches for analogs include the cyclocondensation of hydrazones derived from galloyl hydrazide with substituted aromatic ketones to synthesize 4-formyl pyrazole derivatives. chemmethod.com Another method involves the reaction of 3-methyl-5-pyrazolone with aromatic aldehydes to form benzylidene derivatives, which are then condensed with hydrazines to produce fused pyrazole ring systems. jmchemsci.com
The synthesis of pyrazole analogs for pharmacological screening is an ongoing effort that utilizes both established and novel synthetic methodologies to generate diverse chemical structures for biological evaluation. nih.govfrontiersin.org
Advanced Research Directions and Future Perspectives for Difenamizole
Exploration of Difenamizole as a Lead Compound for Novel Therapeutic Agents
The pyrazole (B372694) core structure, present in this compound, is recognized as a privileged scaffold in drug discovery due to its versatile chemical properties and the wide array of biological activities observed in its derivatives. This compound itself, with its established analgesic and anti-inflammatory actions, serves as a starting point for the design and synthesis of novel compounds with potentially improved efficacy, selectivity, or altered pharmacological profiles.
Research in this area involves the structural modification of the this compound molecule to generate libraries of analogs. These modifications can explore variations in the substituents on the pyrazole ring and the attached side chain. The goal is to identify compounds with enhanced interactions with specific biological targets. Molecular docking studies play a crucial role in this process, allowing researchers to predict how modified structures might bind to target proteins, such as enzymes involved in inflammatory pathways like cyclooxygenase (COX) or other targets related to pain perception. The identification of lead molecules from synthesized pyrazole derivatives with promising anti-inflammatory or analgesic activities, sometimes exceeding that of reference drugs, underscores the potential of this compound as a basis for developing next-generation therapeutics.
Investigation of this compound's Potential in Polypharmacology
This compound is known to possess monoaminergic properties, including the inhibition of monoamine oxidase and effects on dopamine (B1211576) levels and reuptake. This suggests that its pharmacological effects may not be limited to a single target, hinting at a potential for polypharmacology – the ability of a single compound to interact with multiple biological targets. The pyrazole scaffold's inherent capacity to exhibit diverse activities further supports this notion.
Future research can delve deeper into the various targets this compound interacts with, beyond its known monoaminergic effects and presumed activity on inflammatory mediators. Understanding the full spectrum of its interactions could reveal synergistic effects or identify new therapeutic applications. Exploring the potential for designing this compound analogs with intentional multi-target activity could lead to novel agents for complex diseases where modulating multiple pathways is beneficial. Some pyrazole derivatives have already demonstrated dual activities, such as combined anti-inflammatory and analgesic effects or interactions with systems like the cannabinoid receptors, indicating the feasibility of this approach.
Development of Advanced Analytical Methodologies for this compound Detection and Quantification in Biological Matrices
Accurate detection and quantification of this compound in biological matrices such as plasma, urine, or tissue are essential for pharmacokinetic, pharmacodynamic, and toxicological studies. While specific advanced methodologies for this compound are not extensively detailed in the provided information, the broader field of drug analysis in biological samples relies on sophisticated techniques.
Advanced analytical methodologies, such as hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS), are crucial for the sensitive and selective determination of drugs and their metabolites in complex biological environments. The development and validation of such methods for this compound would facilitate a more comprehensive understanding of its absorption, distribution, metabolism, and excretion in various biological systems. This is particularly important when considering novel formulations, routes of administration, or potential drug-drug interactions. Research into advanced sample preparation techniques to minimize matrix effects and enhance analyte recovery would also be a valuable contribution.
Elucidation of Potential Drug-Drug Interactions Involving this compound
The potential for drug-drug interactions (DDIs) is a critical consideration in the clinical use and further development of any therapeutic agent, especially in patients receiving multiple medications. Given this compound's classification as a pyrazolone (B3327878) derivative, a class that includes compounds known for their metabolic interactions, investigating its DDI profile is an important research direction.
Research should focus on identifying the cytochrome P450 (CYP450) enzymes involved in this compound's metabolism, as these enzymes are major contributors to pharmacokinetic DDIs. In vitro studies using human liver microsomes and recombinant CYP450 enzymes can determine which isoforms metabolize this compound and whether this compound inhibits or induces these enzymes. Based on these findings, in vivo DDI studies could be designed to evaluate the clinical significance of potential interactions with co-administered drugs. Modern approaches, including the use of physiologically based pharmacokinetic (PBPK) modeling, can also be employed to predict potential DDIs and inform clinical study design. Although a patent mentions this compound in the context of reducing drug-drug interactions, further detailed research is needed to fully elucidate its interaction potential.
Application of Omics Technologies to this compound Research
The application of omics technologies, including transcriptomics, proteomics, and metabolomics, has revolutionized the study of biological systems and disease mechanisms. These technologies can provide a global view of molecular changes induced by a drug and offer insights into its mechanism of action, potential biomarkers of response, and identification of new therapeutic targets.
Applying omics technologies to this compound research could involve studying its effects on gene expression (transcriptomics), protein profiles (proteomics), or metabolic pathways (metabolomics) in relevant cell lines, animal models, or patient samples. This could help to fully delineate the pathways modulated by this compound in inflammatory and pain conditions, potentially identifying previously unknown targets or mechanisms related to its monoaminergic properties. Integrative analysis of data from multiple omics platforms could provide a more comprehensive understanding of this compound's effects. While specific omics studies on this compound were not found, the use of in silico strategies leveraging patient omics signatures in related pyrazole research for cancer suggests the applicability of these approaches.
Re-evaluation of this compound in the Context of Modern Pain and Inflammatory Research Paradigms
Modern pain and inflammatory research recognizes the complexity of these conditions, moving beyond simplistic views to encompass diverse pain types (nociceptive, inflammatory, nociplastic, neuropathic) and the intricate interplay of cellular and molecular mediators. Inflammation is now understood to play a significant role in conditions previously considered purely degenerative, such as osteoarthritis.
This compound, as an established analgesic and anti-inflammatory agent, can be re-evaluated within these modern paradigms. Its known monoaminergic properties suggest potential mechanisms of action that extend beyond the typical inhibition of COX enzymes associated with many NSAIDs. Future research could investigate how
Q & A
Basic: How to design a preclinical study evaluating Difenamizole's analgesic efficacy?
Methodological Answer:
Use the FINERMAPS framework to ensure feasibility, novelty, and relevance . For in vivo models:
- Animal selection: Rodents (e.g., thermal/carrageenan-induced pain models) with appropriate sample sizes.
- Dose-response curves: Test 3–5 doses (e.g., 10–100 mg/kg) against a placebo and positive control (e.g., ibuprofen).
- Outcome measures: Latency to pain response (e.g., tail-flick test), inflammatory biomarkers (COX-2 inhibition assays) .
- Ethics: Obtain institutional animal care committee approval and follow ARRIVE guidelines .
Basic: What are the common synthetic routes for this compound?
Methodological Answer:
this compound is synthesized via pyrazole-ring formation and subsequent functionalization:
Condensation reactions: React hydrazine derivatives with diketones (e.g., 1,3-diketones) under acidic conditions.
Cyclization: Use catalysts like acetic acid or microwaves for efficiency .
Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water).
Characterization: NMR (¹H/¹³C), FT-IR, and LC-MS to confirm structure and purity .
Basic: What analytical methods ensure this compound purity in pharmaceutical research?
Methodological Answer:
- HPLC: C18 column, mobile phase (acetonitrile:phosphate buffer, pH 3.0), UV detection at 254 nm .
- LC-MS/MS: Quantify trace impurities (e.g., synthetic byproducts) with LOQ ≤ 0.1% .
- Reference standards: Use certified materials (e.g., USP/EP grade) for calibration .
Advanced: How to resolve contradictions in studies reporting variable COX-2 inhibition by this compound?
Methodological Answer:
- Systematic review: Aggregate data from multiple studies (PRISMA guidelines) to identify confounding variables (e.g., assay type, cell lines) .
- Meta-analysis: Calculate pooled effect sizes (random-effects model) using tools like RevMan.
- Experimental validation: Replicate studies under standardized conditions (e.g., human recombinant COX-2 assays at 37°C) .
Advanced: Designing a Phase I clinical trial for this compound: What methodological considerations apply?
Methodological Answer:
- Ethics: Obtain IRB approval and informed consent .
- Dose escalation: Start at 1/10th of the NOAEL (no-observed-adverse-effect level) from preclinical data.
- Blinding: Double-blind, placebo-controlled crossover design with washout periods.
- Safety monitoring: Track hepatic/kidney function (ALT, creatinine) and adverse events (CTCAE v5.0) .
Advanced: How to conduct molecular docking studies to elucidate this compound’s mechanism?
Methodological Answer:
Target selection: COX-2 (PDB ID: 5KIR) or µ-opioid receptors (PDB ID: 6DDF).
Software: AutoDock Vina or Schrödinger Suite for docking simulations.
Validation: Compare binding affinity with known ligands (e.g., celecoxib) and validate via MD simulations (NAMD/GROMACS) .
Advanced: How to compare this compound’s efficacy against other COX inhibitors statistically?
Methodological Answer:
- Dose-response modeling: Calculate IC50 values using nonlinear regression (GraphPad Prism).
- ANOVA with post-hoc tests: Compare means across groups (e.g., this compound vs. diclofenac).
- Time-series analysis: Model analgesic duration using Kaplan-Meier curves .
Advanced: What pharmacokinetic parameters should be prioritized in cross-species studies?
Methodological Answer:
- Key parameters: Bioavailability (F%), half-life (t½), volume of distribution (Vd), and clearance (CL).
- Analytical method: LC-MS/MS with deuterated internal standards .
- Species scaling: Allometric principles to predict human PK from rodent data.
| Parameter | Rat (Mean ± SD) | Human (Predicted) |
|---|---|---|
| t½ (hours) | 2.3 ± 0.5 | 6.8 ± 1.2 |
| CL (mL/min/kg) | 15.2 ± 3.1 | 3.4 ± 0.7 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
